molecular formula C9H18ClNO B2482237 1-tert-Butyl-piperidin-3-one hydrochloride CAS No. 59554-84-6

1-tert-Butyl-piperidin-3-one hydrochloride

Cat. No.: B2482237
CAS No.: 59554-84-6
M. Wt: 191.7
InChI Key: DBYOKCZSQMOHFE-UHFFFAOYSA-N
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Description

1-tert-Butyl-piperidin-3-one hydrochloride, also known as N-tert-Butyl-3-piperidone hydrochloride, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.73 g/mol. This compound is widely used in the pharmaceutical industry due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Piperidine Derivatives: This compound is used as a raw material in the synthesis of various piperidine derivatives. For example, it's involved in the synthesis of 4-chloropiperidine hydrochloride, a process that includes reduction and N-carbonylation steps (Zhang Guan-you, 2010).
  • Active Lewis Pair Formation: In organometallic chemistry, derivatives of this compound are used to create active Lewis pairs for C–H bond activation. This involves hydroalumination or hydrogallation of sterically encumbered hydrazones (W. Uhl, M. Willeke, et al., 2016).

Pharmaceutical Research

  • Development of Kinase Inhibitors: In pharmaceutical research, tert-butylpiperidinyl derivatives are key intermediates in the synthesis of p38 MAP kinase inhibitors, which have potential applications in treating diseases like rheumatoid arthritis and psoriasis (John Y. L. Chung, R. Cvetovich, et al., 2006).

Stereochemistry and Enantioselectivity

  • Asymmetric Synthesis: The compound plays a critical role in asymmetric synthesis, providing key intermediates for the creation of enantiomerically pure chemicals, which is essential in the development of specific pharmaceutical agents (H. Jona, J. Shibata, et al., 2009).

Other Applications

  • Structural Studies and Molecular Docking: Its derivatives are studied for their inhibitory activity against enzymes like acetylcholinesterase, important in Alzheimer’s disease research. These studies often involve molecular docking and DFT (Density Functional Theory) analysis (I. Celik, Meryem Erol, et al., 2020).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-tert-Butyl-piperidin-3-one hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. The development of novel dual- or multi-target antidepressants is a significant area of study .

Properties

IUPAC Name

1-tert-butylpiperidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(2,3)10-6-4-5-8(11)7-10;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYOKCZSQMOHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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